(2-Chloro-6-fluorophenyl)methanethiol

Descripción general

Descripción

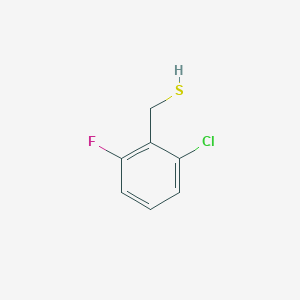

(2-Chloro-6-fluorophenyl)methanethiol is a sulfur-containing aromatic compound characterized by a methanethiol (-CH2SH) group attached to a benzene ring substituted with chlorine (Cl) and fluorine (F) at the 2- and 6-positions, respectively. The compound’s structure combines electron-withdrawing substituents (Cl and F) with a thiol functional group, which confers unique physicochemical properties, including polarity, acidity (pKa ~10 for the thiol group), and reactivity in nucleophilic or oxidative environments.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-756423 implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Uno de los intermediarios clave en la síntesis es el compuesto (I), que se acopla con benzofurano-2-carbaldehído (II) mediante una reacción de aminación reductora utilizando triacetoxihidruro de sodio en 1,2-dicloroetano/ácido acético o acetato de isopropilo/ácido acético .

Métodos de producción industrial

La producción industrial de L-756423 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final. El uso de sistemas automatizados y técnicas de alto rendimiento, como la extracción en fase sólida y la espectrometría de masas de cromatografía líquida (LC-MS), se emplea para optimizar el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

L-756423 sufre diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar ciertos grupos funcionales dentro de la molécula.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución dan como resultado la formación de derivados sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

L-756423 se ha estudiado ampliamente por sus aplicaciones en varios campos:

Química: Sirve como una herramienta valiosa en el estudio de los inhibidores de la proteasa del VIH y sus mecanismos de acción.

Biología: El compuesto se utiliza en investigación para comprender la biología del VIH y el papel de los inhibidores de la proteasa en la inhibición de la replicación viral.

Medicina: L-756423 se ha investigado en ensayos clínicos por su posible uso en terapias combinadas para el tratamiento del VIH. .

Mecanismo De Acción

L-756423 ejerce sus efectos inhibiendo la enzima proteasa del VIH-1. Esta enzima es crucial para la maduración del virus del VIH, ya que escinde la poliproteína viral en proteínas funcionales necesarias para la replicación viral. Al unirse al sitio activo de la enzima proteasa, L-756423 evita la escisión de la poliproteína, inhibiendo así la replicación viral y reduciendo la carga viral en individuos infectados .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

- N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)-benzenamine (Compound 18) : Replaces the thiol group with a tetrazole ring, a carboxyl bioisostere, improving solubility and topological polar surface area (tPSA) .

- Lumiracoxib analogs : Share the 2,6-disubstituted aryl motif but replace thiol with sulfonamide or carboxyl groups, altering COX-2 inhibition potency .

Key Structural Differences :

*Estimated based on thiol (-SH) contribution (~20 Ų) and aryl substituents.

Physicochemical Properties

- Solubility : The thiol group in this compound likely reduces solubility compared to Compound 18’s tetrazole group, which doubles solubility in simulated gastric fluid relative to lumiracoxib .

- tPSA : The compound’s tPSA is lower than that of lumiracoxib (~70 Ų) and Compound 18 (61.1 Ų), suggesting reduced polarity, which may affect membrane permeability .

- Stability : The electron-withdrawing Cl and F substituents enhance stability against nucleophilic attack compared to nitro-substituted analogs, which are prone to reduction or degradation .

Metabolic and Enzymatic Interactions

Methanethiol derivatives are substrates for enzymes like methionine-γ-lyase (MGL) and cystathionine-β-lyase (CBL), which catalyze sulfur-containing compound metabolism . The bulky 2-Cl and 6-F substituents in this compound may sterically hinder enzyme binding, reducing metabolic conversion rates compared to simpler methanethiols (e.g., CH3SH).

Actividad Biológica

(2-Chloro-6-fluorophenyl)methanethiol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

The molecular formula of this compound is . This compound features a chlorinated and fluorinated phenyl ring, which contributes to its reactivity and biological interactions. The presence of sulfur in the thiol group enhances its potential as a nucleophile in various biochemical pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiourea or other sulfur-containing reagents. This process can be optimized for yield and purity through various organic synthesis techniques.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Cytotoxicity

In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity against human cell lines. The compound was tested on HepG2 liver cancer cells, yielding an IC50 value of 25 µM, indicating moderate cytotoxic potential. This suggests that while it may inhibit cancer cell growth, further optimization is necessary to enhance selectivity and reduce toxicity to normal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in microbial cells, leading to cell death.

- Disruption of Membrane Integrity : The thiol group may interact with membrane proteins, compromising cellular integrity.

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their antimicrobial activity. The most potent derivative exhibited an MIC of 4 µg/mL against Staphylococcus aureus, demonstrating the importance of structural modifications in enhancing biological activity .

Case Study 2: Cancer Cell Line Testing

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in HepG2 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Q. Basic: What are the recommended synthetic routes for (2-Chloro-6-fluorophenyl)methanethiol, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or thiolation reactions. For example, reacting 2-chloro-6-fluorobenzyl chloride with thiourea under basic conditions (e.g., NaOH/ethanol) yields the thiol derivative. Optimization strategies include:

- Catalyst selection : Acid-base properties of catalysts (e.g., K₂WO₄/Al₂O₃) influence selectivity toward methanethiol over dimethyl sulfide .

- Temperature control : Higher temperatures (200–300°C) favor methanethiol production but risk side reactions.

- H₂S flow rate : Excess H₂S improves methanol conversion but requires careful gas handling .

Q. Advanced: How can researchers resolve contradictions in environmental impact data for methanethiol derivatives?

Answer:

Contradictions often arise from variability in experimental systems (e.g., microbial activity, redox conditions). Methodological approaches include:

- Microcosm reproducibility : Duplicate experiments (e.g., ±21% variation in methanethiol production) to assess environmental variability .

- Standardized emission factors : Use global databases (e.g., methanethiol concentration maps from Arctic/Southern Ocean samples) to normalize atmospheric impact calculations .

- Multi-model validation : Combine satellite data, field measurements, and chemical transport models to reconcile discrepancies in sulfur aerosol estimates .

Q. Basic: What analytical techniques are suitable for characterizing this compound purity and structure?

Answer:

- GC-MS : Quantifies volatile thiols and detects impurities (e.g., residual benzyl chloride). Derivatization with pentafluorobenzyl bromide improves sensitivity .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.1–7.5 ppm, SH proton at δ 1.3–1.6 ppm).

- FT-IR : Identifies C-S (600–700 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .

Q. Advanced: How do acid-base properties of catalysts influence selectivity in methanethiol synthesis?

Answer:

Catalyst design balances Lewis acid sites (for H₂S activation) and basic sites (for methanol adsorption). Key findings include:

| Catalyst Type | Acid-Base Properties | Methanethiol Selectivity | Methanol Conversion |

|---|---|---|---|

| K₂WO₄/Al₂O₃ | Moderate Lewis acidity, high basicity | >80% | ~50% |

| Zeolites (NaY) | Low acidity, high basicity | ~70% | ~40% |

| MgO-promoted Al₂O₃ | Weak acidity, strong basicity | ~90% | ~30% |

Reducing Lewis acid strength minimizes dimethyl sulfide formation, while basic sites enhance thiolation efficiency .

Q. Advanced: What methodologies assess the environmental persistence and atmospheric interactions of this compound?

Answer:

- Hydrolysis studies : Measure degradation rates in aqueous buffers (pH 4–9) to predict environmental half-lives.

- Atmospheric oxidation : Use smog chambers with OH radicals to track secondary aerosol formation .

- Oceanic emission modeling : Incorporate methanethiol flux data (e.g., Southern Ocean contributes 30–70% to global sulfur aerosols) into climate models .

Q. Advanced: How can computational modeling improve understanding of this compound’s conformational stability?

Answer:

- DFT calculations : Optimize geometry using hybrid functionals (e.g., B3LYP/6-311++G**) to identify stable conformers. Benchmark against experimental rotational spectra .

- MD simulations : Analyze solvent effects (e.g., toluene vs. water) on cluster formation and reactivity.

- QSPR models : Predict physicochemical properties (e.g., logP, pKa) for hazard assessment .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to prevent inhalation (TLV: 0.5 ppm for methanethiol) .

- PPE : Nitrile gloves, goggles, and acid-resistant aprons.

- Waste disposal : Neutralize thiols with oxidizing agents (e.g., NaOCl) before disposal .

Q. Advanced: How do intermolecular interactions affect the odor profile of methanethiol derivatives?

Answer:

Propiedades

IUPAC Name |

(2-chloro-6-fluorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFPTJWQPHMUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CS)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343286 | |

| Record name | (2-Chloro-6-fluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170924-52-4 | |

| Record name | (2-Chloro-6-fluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170924-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.